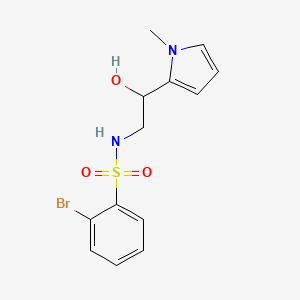![molecular formula C8H17N3O3 B2654185 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate CAS No. 657423-49-9](/img/structure/B2654185.png)
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 657423-49-9 . Its IUPAC name is tert-butyl (2Z)-2-amino-2-(hydroxyimino)-1-methylethylcarbamate . The compound has a molecular weight of 203.24 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,12) . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 203.24 .Applications De Recherche Scientifique
Organic Synthesis and Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Intermediate in Biological Compound Synthesis
- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). It's synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis
- A tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is vital for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).
Foldamer Study
- tert-Butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, demonstrates the potential in structural and biomolecular research (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Hydrogen Bonding in Molecular Structures
- tert-Butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, exhibit fundamental intermolecular O—H···O and N—H···O hydrogen-bond connectivity, showing their potential in studying layered molecular structures (Howie et al., 2011).
Synthesis and Reactivity
- Syntheses and reactions of silyl carbamates, including the N-tert-butyldimethylsilyloxycarbonyl group, offer insights into chemoselective transformations of amino protecting groups. Such research contributes to the understanding of reactivity and transformation in organic chemistry (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5,13H,1-4H3,(H2,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMHYISJUOEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

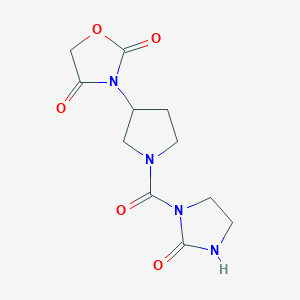
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)
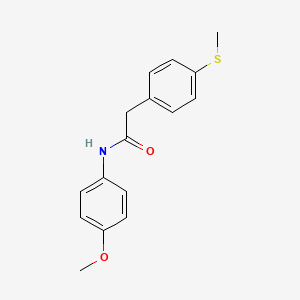
![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)
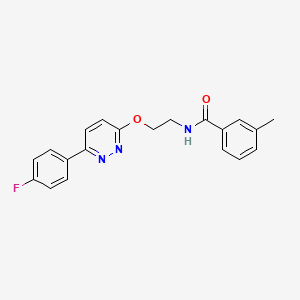
![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)
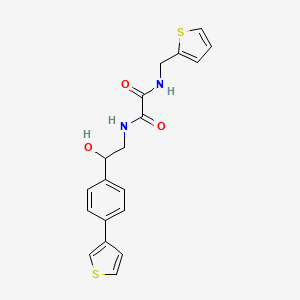
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)

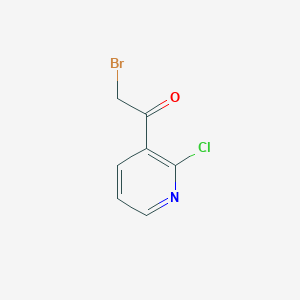
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
